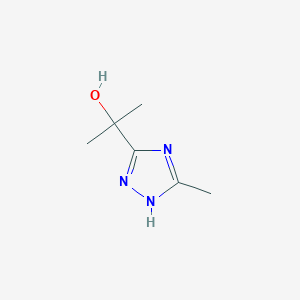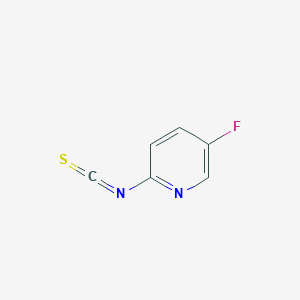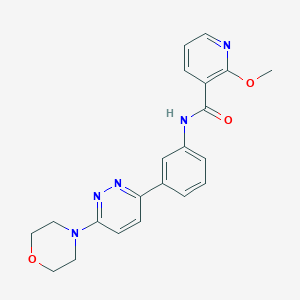
1-(tert-Butoxy)-3-chlorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-3-chlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chlorocyclobutane typically involves the reaction of cyclobutyl chloride with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The general reaction scheme is as follows:
Cyclobutyl chloride+tert-Butyl alcoholKOtButhis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-3-chlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(tert-Butoxy)cyclobutanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form cyclobutene derivatives.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Common Reagents and Conditions:
Potassium tert-butoxide (KOtBu): Used as a strong base for substitution and elimination reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
1-(tert-Butoxy)cyclobutanol: Formed via nucleophilic substitution.
Cyclobutene Derivatives: Formed via elimination reactions.
Applications De Recherche Scientifique
1-(tert-Butoxy)-3-chlorocyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-3-chlorocyclobutane involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines in organic synthesis, and the chlorine atom can participate in nucleophilic substitution reactions. The pathways involved include the formation of carbocations and subsequent nucleophilic attack .
Comparaison Avec Des Composés Similaires
tert-Butyl Ethers: Such as tert-butyl methyl ether and tert-butyl ethyl ether, which share the tert-butoxy group but differ in their alkyl substituents.
Cyclobutyl Derivatives: Such as cyclobutyl chloride and cyclobutyl alcohol, which share the cyclobutane ring but differ in their substituents.
Uniqueness: 1-(tert-Butoxy)-3-chlorocyclobutane is unique due to the presence of both a tert-butoxy group and a chlorine atom on the cyclobutane ring
Propriétés
IUPAC Name |
1-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQAJHBYLUNSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)



![2-[4-(3-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2912347.png)
![Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2912348.png)
![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
